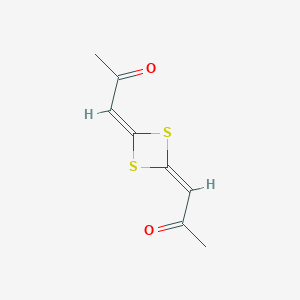
2-Propanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- is a unique organosulfur compound characterized by the presence of a 1,3-dithietane ring. This compound is notable for its distinctive structure, which includes two sulfur atoms and a ketone group. It is a colorless, crystalline solid with a melting point of approximately 105-106°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of bis(chloromethyl) sulfoxide with sodium sulfide, followed by THF-borane reduction of the initially formed 1,3-dithietane 1-oxide . This method yields the desired compound through a series of well-defined steps, ensuring high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the dithietane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted dithietane derivatives.
Aplicaciones Científicas De Investigación
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with various molecular targets. The sulfur atoms in the dithietane ring can form chalcogen bonds with other molecules, influencing their reactivity and stability . Additionally, the ketone groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetrachloro-1,3-dithietane: A photochemically-formed dimer of thiophosgene.
Tetrakis(trifluoromethyl)-1,3-dithietane: Known for its unique fluorinated structure.
Uniqueness
2-Propanone, 1,1’-(1,3-dithietane-2,4-diylidene)bis- stands out due to its combination of a dithietane ring and ketone groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52835-65-1 |
|---|---|
Fórmula molecular |
C8H8O2S2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
1-[4-(2-oxopropylidene)-1,3-dithietan-2-ylidene]propan-2-one |
InChI |
InChI=1S/C8H8O2S2/c1-5(9)3-7-11-8(12-7)4-6(2)10/h3-4H,1-2H3 |
Clave InChI |
PCTLEPSQCWYMPH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=C1SC(=CC(=O)C)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



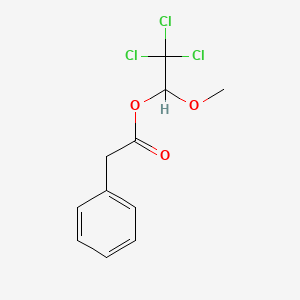

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
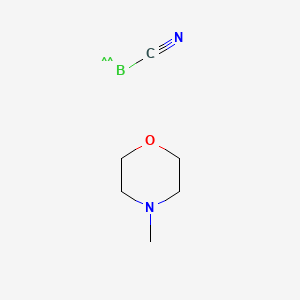
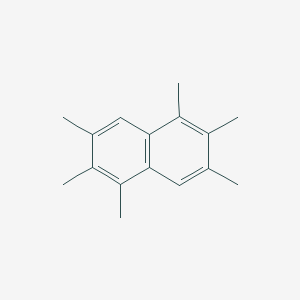
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
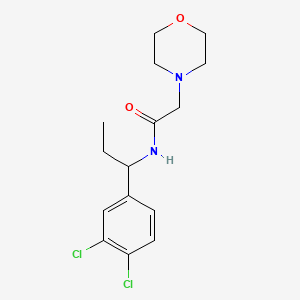


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)

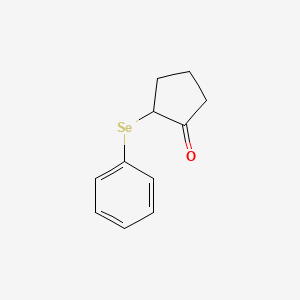
![3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14655062.png)
